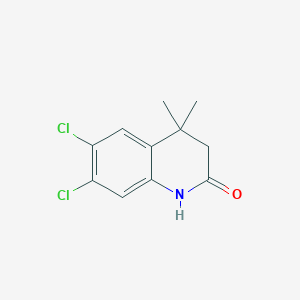

6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6,7-dichloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-11(2)5-10(15)14-9-4-8(13)7(12)3-6(9)11/h3-4H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGURSOXWQTJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC(=C(C=C21)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of 2,3-dichloroaniline with acetone in the presence of a catalyst to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The effectiveness of 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has been evaluated against several microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Mycobacterium tuberculosis | 12 |

These results suggest that the compound has potential as an alternative to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.

Case Study :

A study evaluated the compound's effect on different cancer cell lines with IC50 values ranging from 5 to 15 µM. The compound was found to disrupt cell cycle progression and activate apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 8 | Inhibition of specific enzymes |

| HeLa (Cervical Cancer) | 12 | Modulation of cell signaling pathways |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

| Modification | Biological Effect |

|---|---|

| Chlorine at position 6 | Enhanced antimicrobial activity |

| Methyl groups at position 4 | Increased lipophilicity for better membrane penetration |

This relationship emphasizes the importance of specific substituents in optimizing the compound's effectiveness against targeted biological pathways.

Industrial Applications

Beyond its medicinal properties, this compound has potential applications in industrial chemistry:

- Synthesis of Dyes and Pigments : The compound serves as a precursor for various synthetic dyes due to its stable chemical structure.

- Chemical Intermediates : It is utilized in the production of other heterocyclic compounds that are relevant in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The biological activity of dihydroquinolinone derivatives is highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogues:

Key Observations:

- Halogen Position: The 6,7-dichloro substitution in the target compound may enhance binding to GABAA receptors compared to mono-halogenated analogues (e.g., 6-Cl or 8-Br), as chlorine atoms at adjacent positions could stabilize receptor interactions through steric and electronic effects .

- Methyl vs.

- Bromine vs. Chlorine : Bromine’s larger atomic radius (e.g., in 8-Bromo-4,4-dimethyl) may reduce metabolic stability compared to chlorine, making the dichloro derivative more favorable for prolonged activity .

Structure-Activity Relationships (SAR)

- C4 Substituents : 4,4-Dimethyl groups enhance metabolic stability compared to unsubstituted or phenyl-substituted analogues .

- Halogenation: Dichloro substitution at C6/C7 increases receptor affinity over mono-halogenated or non-halogenated derivatives, as seen in anticonvulsant and antipsychotic agents .

- Polar Groups: Hydroxyl or methoxy groups at C3/C4 (e.g., CHNQD-00603) shift activity toward non-CNS targets like osteogenesis .

Biological Activity

6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.12 g/mol. The unique structure includes dichloro substitutions at positions 6 and 7 and two methyl groups at position 4.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways.

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Other Quinoline Derivatives | Mycobacterium tuberculosis | High |

A study indicated that quinoline derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds outperforming standard treatments like isoniazid .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

A comparative analysis revealed that the compound's structural modifications significantly influence its cytotoxicity. For example:

| Structural Modification | Cytotoxicity Level |

|---|---|

| Chlorine Substitution | Increased Activity |

| Methyl Group Addition | Decreased Activity |

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Study on Antimycobacterial Activity : A series of quinoline derivatives were synthesized and tested against M. tuberculosis. The results indicated that modifications at the chlorine and methyl positions enhanced biological activity .

- Evaluation Against Cancer Cell Lines : In vitro assays demonstrated that this compound exhibited significant growth inhibition in breast cancer and lung cancer cells .

Q & A

Q. What are the common synthetic routes for 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and halogenation steps. For example, a palladium-catalyzed carbonylation of alkyl halides can introduce functional groups (e.g., perfluoroalkyl units) into the dihydroquinolinone scaffold, achieving moderate to high yields with excellent selectivity . Optimizing reaction parameters (e.g., solvent, temperature, catalyst loading) is critical. For instance, using NaH in DMF followed by nucleophilic displacement with dimethylamine or pyrrolidine at 60°C in aqueous acetonitrile improves side-chain flexibility and yield . Purification via flash chromatography (e.g., Biotage systems) ensures high purity (>95%) .

Q. How should researchers handle this compound safely in the laboratory?

The compound is classified under GHS for acute toxicity, skin/eye irritation, and respiratory hazards . Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and face shields.

- Ventilation: Use fume hoods to avoid dust/aerosol inhalation.

- First Aid: Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water.

- Storage: Stable under recommended conditions; avoid incompatible reagents.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy: 1H NMR (e.g., δ 8.13–8.07 ppm for nitro-substituted derivatives) confirms structural integrity .

- Mass Spectrometry (MS): ESI or EI-MS validates molecular weight (e.g., MH+ at m/z 282 for dimethylamino derivatives) .

- HPLC: Purity assessment (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact biological activity?

- Halogenation: Introducing an 8-fluoro substituent reduces neuronal nitric oxide synthase (nNOS) inhibition potency by 6-fold compared to unsubstituted analogs, likely due to steric hindrance limiting side-chain flexibility .

- Side-Chain Optimization: Increasing alkyl chain flexibility (e.g., 3-carbon linkers) enhances binding to target enzymes like nNOS. For example, compounds with pyrrolidine or piperidine moieties show improved selectivity .

Q. What experimental strategies can validate its efficacy as a selective nitric oxide synthase (NOS) inhibitor?

- Enzyme Assays: Use recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells. Measure NO production via radiometric methods .

- Pharmacophore Modeling: Align structural analogs (e.g., ARL 17477) to identify critical hydrogen-bonding and hydrophobic interactions .

- In Vivo Models: Evaluate neuroprotective effects in transient middle cerebral artery occlusion (MCAO) models .

Q. How can catalytic methods improve the synthesis of dihydroquinolinone derivatives?

- Palladium-Catalyzed Carbonylation: Enables one-pot synthesis of perfluoroalkyl-containing derivatives via radical intermediates (e.g., using perfluoroalkyl iodides) .

- Iron Photoredox Catalysis: Generates carbamoyl radicals from oxamic acids, facilitating intramolecular cyclization and aromatization .

Q. What pharmacokinetic properties influence its oral bioavailability, and how can they be optimized?

- Solubility/Permeability: Poor solubility (common in dihydroquinolinones) can be addressed via salt formation (e.g., dihydrochloride derivatives) .

- Metabolic Stability: Substituents like dimethylamino groups reduce cytochrome P450-mediated degradation .

- Polar Surface Area: Minimize polar groups (e.g., hydroxyls) to enhance membrane permeability .

Methodological Notes

- Synthetic Optimization: Prioritize catalysts (e.g., Pd, Fe) and solvent systems (e.g., DMF, acetonitrile) that balance yield and selectivity .

- Biological Assays: Include positive controls (e.g., ARL 17477 for nNOS inhibition) and validate results across multiple assays .

- Safety Protocols: Regularly monitor air quality in labs handling this compound, and ensure emergency eyewash stations are accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.